2-Amino-3-chloro-5-(trifluoromethyl)phenol
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Overview
Description
2-Amino-3-chloro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF3NO. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide. This compound is known for its strong irritant properties and is primarily used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors
Mode of Action
The presence of a trifluoromethyl group (-cf3) in the compound can potentially enhance its potency towards its targets . The trifluoromethyl group can lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be between 1.46 and 3.81 , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chloro-5-(trifluoromethyl)phenol. For instance, the compound’s lipophilicity can affect its solubility and distribution in the body . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)phenol with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-chloro-5-(trifluoromethyl)phenol} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Amino-3-chloro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)phenol
- 2-Amino-4-chloro-5-(trifluoromethyl)phenol
Uniqueness
2-Amino-3-chloro-5-(trifluoromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYYMTPVSQHMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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